1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one
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Overview
Description
1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one is an organic compound that features a trifluoromethyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable phenylpropanone derivative. One common method is the condensation reaction between 3-(trifluoromethyl)aniline and 1-phenylpropan-1-one under acidic or basic conditions . The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of advanced synthetic techniques like microwave-assisted synthesis. These methods aim to improve yield and reduce reaction times while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: An aromatic amine with similar trifluoromethyl functionality.
Fluoxetine: An antidepressant with a trifluoromethyl group, used to study the effects of fluorine substitution on biological activity
Uniqueness
1-Phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one is unique due to its specific combination of a phenyl group, a trifluoromethyl-substituted aniline, and a propanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-phenyl-3-[3-(trifluoromethyl)anilino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)13-7-4-8-14(11-13)20-10-9-15(21)12-5-2-1-3-6-12/h1-8,11,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPPXQFRFROPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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